
5-Formyl-dCTP
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Formyl-deoxycytidine triphosphate is a modified nucleotide that can be used for DNA synthesis . It is a derivative of deoxycytidine triphosphate, where the hydrogen atom at the 5th position of the cytosine ring is replaced by a formyl group. This modification allows it to be used in various biochemical and molecular biology applications, particularly in the study of DNA methylation and gene expression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Formyl-deoxycytidine triphosphate involves the modification of deoxycytidine triphosphate. One efficient method for its preparation is the P(V)-N activation strategy, which has been optimized for gram-scale synthesis .
Industrial Production Methods
While specific industrial production methods for 5-Formyl-deoxycytidine triphosphate are not widely documented, the general approach involves large-scale synthesis using the aforementioned P(V)-N activation strategy. This method ensures high-quality production of the compound, making it suitable for various research applications .
Analyse Des Réactions Chimiques
Types of Reactions
5-Formyl-deoxycytidine triphosphate undergoes several types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxyl group.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The formyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include 5-carboxyl-deoxycytidine triphosphate, 5-hydroxymethyl-deoxycytidine triphosphate, and other substituted derivatives .
Applications De Recherche Scientifique
5-Formyl-deoxycytidine triphosphate has several scientific research applications, including:
DNA Synthesis: It is used as a modified nucleotide in DNA synthesis, allowing researchers to study DNA replication and repair mechanisms.
Epigenetics: It is employed in the study of DNA methylation and demethylation processes, providing insights into gene expression regulation.
Gene Expression: It is used in the analysis of gene expression patterns and the identification of regulatory elements in the genome.
Biotechnology: It is utilized in various biotechnological applications, including the development of diagnostic tools and therapeutic agents.
Mécanisme D'action
5-Formyl-deoxycytidine triphosphate exerts its effects by incorporating into DNA during replication. The formyl group at the 5th position of the cytosine ring can interact with DNA polymerases and other enzymes involved in DNA synthesis, leading to modifications in the DNA structure and function . This interaction can affect the fidelity of DNA replication and the stability of the DNA molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Hydroxymethyl-deoxycytidine triphosphate
- 5-Carboxyl-deoxycytidine triphosphate
- 5-Methyl-deoxycytidine triphosphate
Uniqueness
5-Formyl-deoxycytidine triphosphate is unique due to the presence of the formyl group, which allows it to participate in specific chemical reactions and interactions that are not possible with other similar compounds. This uniqueness makes it a valuable tool in the study of DNA methylation and gene expression .
Propriétés
Formule moléculaire |
C10H12Li4N3O14P3 |
|---|---|
Poids moléculaire |
519.0 g/mol |
Nom IUPAC |
tetralithium;[[[(2R,3R,5R)-5-(4-amino-5-formyl-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C10H16N3O14P3.4Li/c11-9-5(3-14)2-13(10(16)12-9)8-1-6(15)7(25-8)4-24-29(20,21)27-30(22,23)26-28(17,18)19;;;;/h2-3,6-8,15H,1,4H2,(H,20,21)(H,22,23)(H2,11,12,16)(H2,17,18,19);;;;/q;4*+1/p-4/t6-,7-,8-;;;;/m1..../s1 |
Clé InChI |
MCHGSMXQXUSFEK-REXUZYNASA-J |
SMILES isomérique |
[Li+].[Li+].[Li+].[Li+].C1[C@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)C=O)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O |
SMILES canonique |
[Li+].[Li+].[Li+].[Li+].C1C(C(OC1N2C=C(C(=NC2=O)N)C=O)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


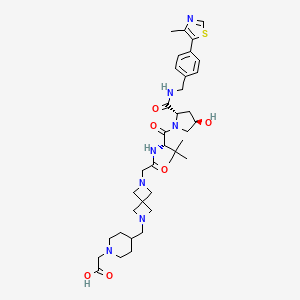
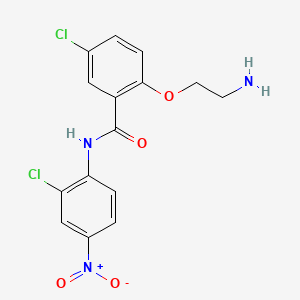
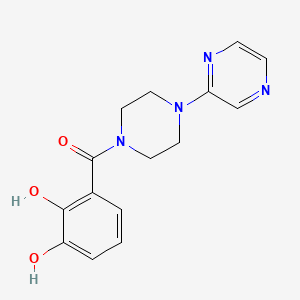
![4-[2-fluoro-5-[[(1S,2R,3S,4R)-3-[[4-fluoro-3-(pentafluoro-lambda6-sulfanyl)phenyl]carbamoyl]-2-bicyclo[2.2.1]heptanyl]carbamoyl]-4-methoxyphenoxy]-1-methylcyclohexane-1-carboxylic acid](/img/structure/B12381615.png)
![(5Z)-5-[[5-(2-chloroanilino)thiophen-2-yl]methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B12381617.png)
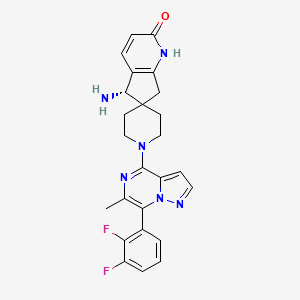
![N-[(2R)-1-[(2S)-2-[(4-methyl-2-oxochromen-7-yl)carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]quinoline-4-carboxamide](/img/structure/B12381637.png)
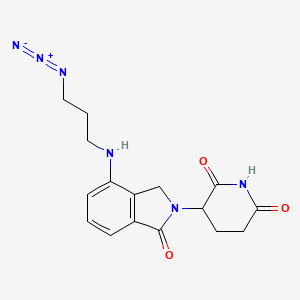
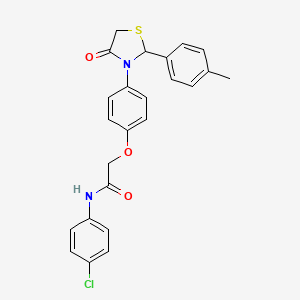
![N-[4-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]butyl]-4-[3-[(1-prop-2-enoylpiperidin-4-yl)methyl]phenoxy]butanamide](/img/structure/B12381653.png)
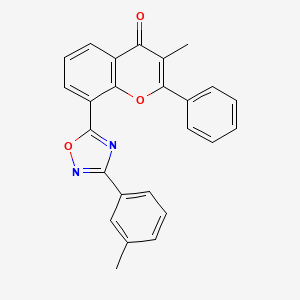

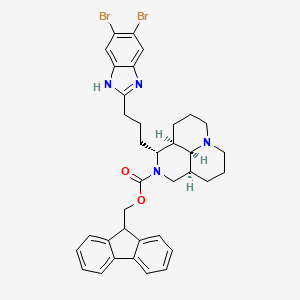
![3-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12381675.png)
